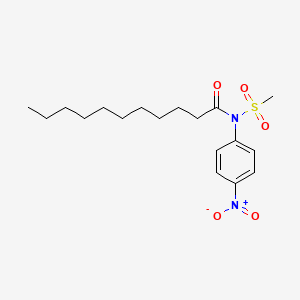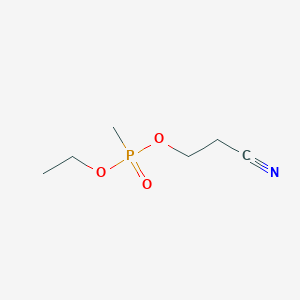
2-Cyanoethyl ethyl methylphosphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Cyanoethyl ethyl methylphosphonate is an organophosphorus compound with the molecular formula C6H12NO3P It is a derivative of phosphonic acid and contains both cyano and ethyl groups attached to the phosphorus atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyanoethyl ethyl methylphosphonate typically involves the reaction of ethyl methylphosphonate with acrylonitrile under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydride or potassium tert-butoxide, which facilitates the nucleophilic addition of the phosphonate to the acrylonitrile. The reaction is usually conducted at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-Cyanoethyl ethyl methylphosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The cyano group can be substituted with other nucleophiles, such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like ammonia or primary amines are employed under basic conditions.
Major Products Formed
Oxidation: Phosphonic acid derivatives.
Reduction: Aminoethyl ethyl methylphosphonate.
Substitution: Various substituted phosphonates depending on the nucleophile used.
Applications De Recherche Scientifique
2-Cyanoethyl ethyl methylphosphonate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organophosphorus compounds.
Biology: The compound is studied for its potential use in enzyme inhibition and as a precursor for biologically active molecules.
Medicine: Research is ongoing to explore its potential as a drug candidate for treating various diseases.
Industry: It is used in the production of flame retardants, plasticizers, and other specialty chemicals.
Mécanisme D'action
The mechanism by which 2-Cyanoethyl ethyl methylphosphonate exerts its effects involves the interaction of its functional groups with specific molecular targets. The cyano group can participate in nucleophilic addition reactions, while the phosphonate group can form strong bonds with metal ions or enzyme active sites. These interactions can lead to the inhibition of enzyme activity or the stabilization of certain chemical structures.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Cyanoethyl acrylate: Similar in structure but lacks the phosphonate group.
Diethyl cyanomethylphosphonate: Contains two ethyl groups instead of one ethyl and one methyl group.
Nucleoside phosphoramidites: Used in oligonucleotide synthesis but have different functional groups.
Uniqueness
2-Cyanoethyl ethyl methylphosphonate is unique due to the presence of both cyano and phosphonate groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical transformations makes it a versatile compound in synthetic chemistry and industrial applications.
Propriétés
Numéro CAS |
58264-09-8 |
|---|---|
Formule moléculaire |
C6H12NO3P |
Poids moléculaire |
177.14 g/mol |
Nom IUPAC |
3-[ethoxy(methyl)phosphoryl]oxypropanenitrile |
InChI |
InChI=1S/C6H12NO3P/c1-3-9-11(2,8)10-6-4-5-7/h3-4,6H2,1-2H3 |
Clé InChI |
MPWXDSYJVOGXNV-UHFFFAOYSA-N |
SMILES canonique |
CCOP(=O)(C)OCCC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


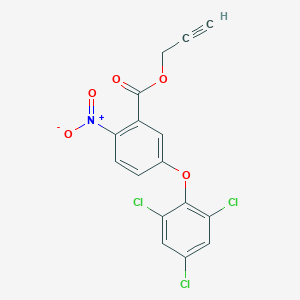
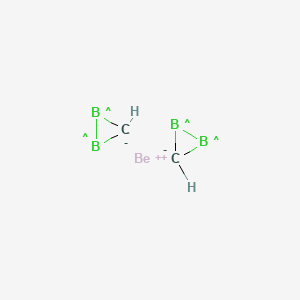
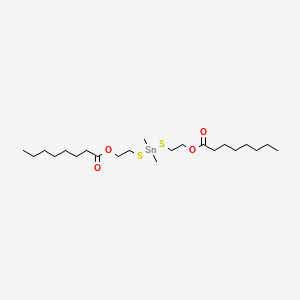
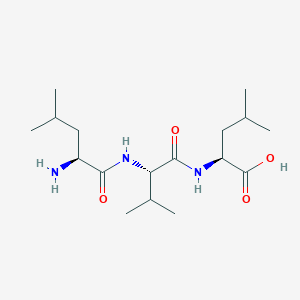
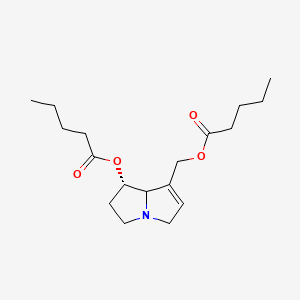
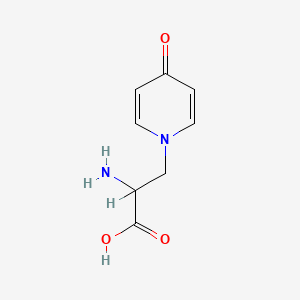
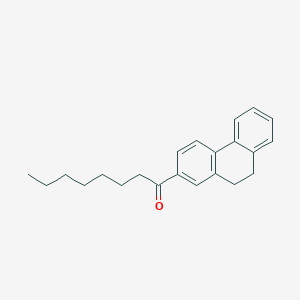
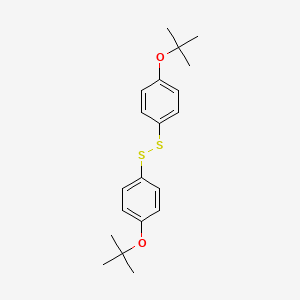

![3,3'-[(Pyridin-4-yl)methylene]bis(5-methyl-1H-indole)](/img/structure/B14607003.png)
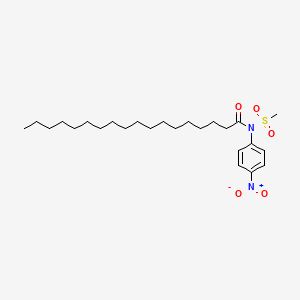
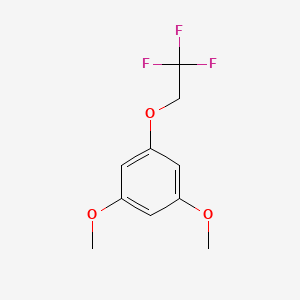
![3-{Bis[4-(dimethylamino)phenyl]methyl}pentane-2,4-dione](/img/structure/B14607020.png)
